N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-[(furan-2-ylmethyl)amino]acetamide
CAS No.: 900641-80-7
Cat. No.: VC5710901
Molecular Formula: C14H12ClF3N2O2
Molecular Weight: 332.71
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 900641-80-7 |
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Molecular Formula | C14H12ClF3N2O2 |
Molecular Weight | 332.71 |
IUPAC Name | N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(furan-2-ylmethylamino)acetamide |
Standard InChI | InChI=1S/C14H12ClF3N2O2/c15-12-4-3-9(6-11(12)14(16,17)18)20-13(21)8-19-7-10-2-1-5-22-10/h1-6,19H,7-8H2,(H,20,21) |
Standard InChI Key | KAWMHXKLVBZSQF-UHFFFAOYSA-N |
SMILES | C1=COC(=C1)CNCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure comprises three primary components:
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4-Chloro-3-(trifluoromethyl)phenyl group: A halogenated aromatic ring with electron-withdrawing substituents (chloro and trifluoromethyl) that enhance metabolic stability and influence binding interactions .
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Acetamide backbone: Serves as a flexible linker, enabling conformational adaptability for target engagement.
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Furan-2-ylmethylamino group: A heterocyclic furan ring attached via a methylene bridge to the acetamide nitrogen, introducing potential for π-π stacking and hydrogen bonding .
The molecular formula is inferred as C₁₅H₁₃ClF₃N₂O₂, with a molar mass of approximately 363.73 g/mol. Key spectroscopic identifiers include:
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IR: N-H stretch (~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹), and C-F stretches (1100–1200 cm⁻¹).
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NMR: Distinct signals for the trifluoromethyl group (δ ~120 ppm in ¹⁹F NMR) and furan protons (δ ~7.5 ppm in ¹H NMR) .
Nomenclature and Registry
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IUPAC Name: N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-[(furan-2-ylmethyl)amino]acetamide
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CAS Registry: While no CAS number is explicitly listed for this compound, structurally related analogs such as N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide hydrochloride (CAS 1170019-65-4) provide a reference framework .
Synthetic Pathways and Optimization
Parameter | Optimal Condition | Impact on Yield |
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Solvent | DMF | Maximizes amine reactivity |
Temperature | 60–70°C | Balances reaction rate and decomposition |
Base | K₂CO₃ | Prevents over-alkylation |
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<0.1 mg/mL) .
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Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments .
Spectroscopic Characterization
Table 2: Key Spectroscopic Data
Technique | Characteristic Signal | Interpretation |
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¹H NMR (400 MHz, DMSO-d6) | δ 7.85 (s, 1H, Ar-H) | Aromatic proton adjacent to CF₃ |
¹³C NMR | δ 158.9 (C=O) | Acetamide carbonyl |
HRMS | m/z 363.0601 [M+H]⁺ | Confirms molecular formula |
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